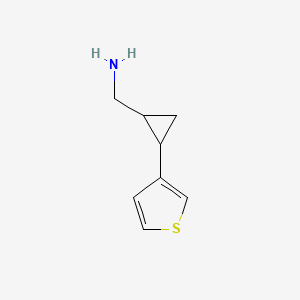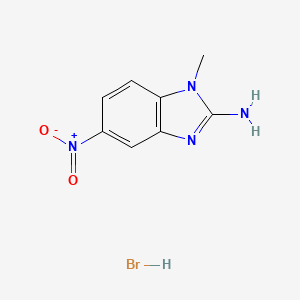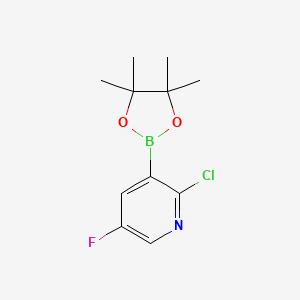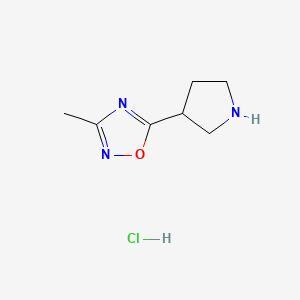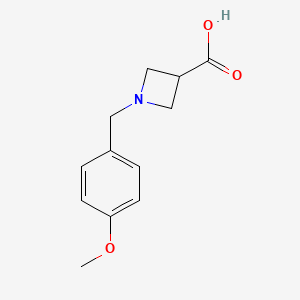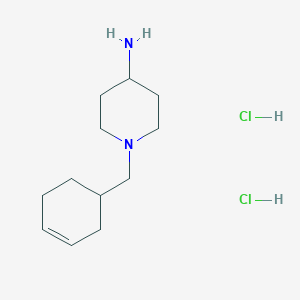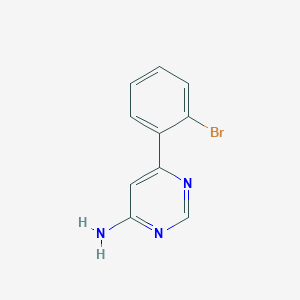
6-(2-Bromophenyl)pyrimidin-4-amine
Übersicht
Beschreibung
“6-(2-Bromophenyl)pyrimidin-4-amine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Wissenschaftliche Forschungsanwendungen
Molecular Characterization and Synthesis
6-(2-Bromophenyl)pyrimidin-4-amine and its derivatives exhibit significant relevance in scientific research, particularly in the fields of molecular characterization and synthesis. Studies have highlighted the importance of this compound as an intermediate in the synthesis of various pyrimidine compounds, contributing to the development of new materials and drugs.
Inhibitor of Tyrosine Kinase Activity : The compound 4-[(3-bromophenyl)amino]pyrido[3,4-d]pyrimidine PD 158780, closely related to 6-(2-Bromophenyl)pyrimidin-4-amine, has been identified as a potent in vitro inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR). It competes for binding at the ATP site of these enzymes, leading to the inhibition of EGFR's autophosphorylation in human epidermoid carcinoma cells. This finding signifies the compound's potential in the development of cancer therapies (Rewcastle et al., 1998).
Key Intermediate for Pyrimidine Synthesis : It serves as a key intermediate in the synthesis of pyrimidine compounds, including 5-(4-bromophenyl)pyrimidine-4,6-diol. This role underlines its importance in the pharmaceutical and chemical industries, contributing to the development of various bioactive compounds (Hou et al., 2016).
Quantum Chemical Characterization : Quantum chemical methods have been used to identify hydrogen bonding (HB) sites in derivatives of 6-(2-Bromophenyl)pyrimidin-4-amine. The study provides insights into the molecular structure and interaction potential of such compounds, which is crucial for understanding their behavior in different chemical and biological environments (Traoré et al., 2017).
Antimicrobial Applications : Derivatives of 6-(2-Bromophenyl)pyrimidin-4-amine have been studied for their antimicrobial properties. For instance, specific compounds have shown potent antimicrobial activity against various microbial strains when incorporated into polyurethane varnish and printing ink paste. This application highlights the potential of these compounds in developing protective coatings and materials with antimicrobial properties (El‐Wahab et al., 2015).
Zukünftige Richtungen
Pyrimidine and its fused derivatives have received much interest due to their diverse biological potential . Future research could focus on the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . Another study suggests exploring the conditions for incorporating complexity and molecular diversity on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde .
Eigenschaften
IUPAC Name |
6-(2-bromophenyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3/c11-8-4-2-1-3-7(8)9-5-10(12)14-6-13-9/h1-6H,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPITJMDMBNDLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NC=N2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Bromophenyl)pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-{[(4-methoxyphenyl)methyl]amino}-3-nitrobenzoate](/img/structure/B1464637.png)
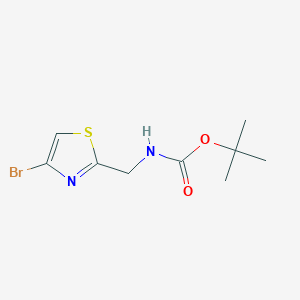
![(3-Methyl-1,5-dioxaspiro[5.5]undec-3-yl)amine](/img/structure/B1464641.png)
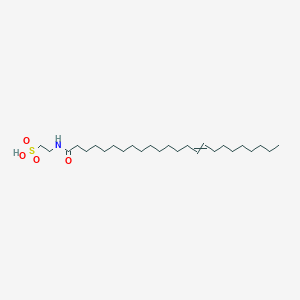
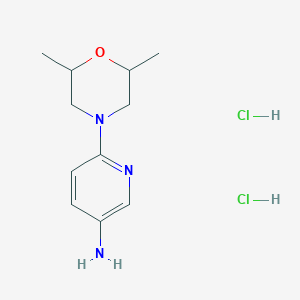
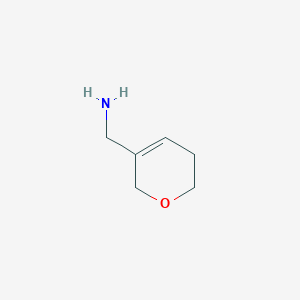
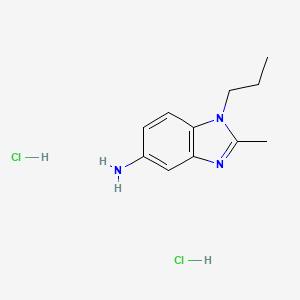
![2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B1464649.png)
